N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-6-13-14-10(18-6)5-12-11(17)7-2-3-8-9(4-7)16-19-15-8/h2-4H,5H2,1H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKDJCMXZOBZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC3=NSN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
The synthesis of N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves multi-step organic reactions, primarily focusing on the construction of the 1,3,4-oxadiazole ring and its subsequent coupling with the benzothiadiazole moiety. Below are the most widely employed strategies.
Traditional Multi-Step Synthesis
The conventional approach involves two key stages: (1) synthesis of the 5-methyl-1,3,4-oxadiazole-2-methanol intermediate and (2) coupling this intermediate with 2,1,3-benzothiadiazole-5-carboxylic acid.
Formation of the 5-Methyl-1,3,4-Oxadiazole Ring
The oxadiazole ring is typically synthesized via cyclization of a hydrazide derivative. For example, methyl-substituted hydrazides react with acetic anhydride under reflux to form the 1,3,4-oxadiazole core. A representative reaction involves:
- Hydrazide Preparation : Reacting methyl carbazate with a methyl-substituted carboxylic acid in the presence of thionyl chloride to form the corresponding hydrazide.
- Cyclization : Treating the hydrazide with acetic anhydride at 120°C for 6–8 hours, yielding 5-methyl-1,3,4-oxadiazole-2-methanol.
Coupling with 2,1,3-Benzothiadiazole-5-Carboxylic Acid
The oxadiazole intermediate is coupled with 2,1,3-benzothiadiazole-5-carboxylic acid using carbodiimide-based coupling agents. A typical procedure includes:
- Activation : Mixing the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane.
- Amide Bond Formation : Adding the oxadiazole-methanol derivative to the activated acid, followed by stirring at room temperature for 12–24 hours.
Table 1: Traditional Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazide Preparation | Methyl carbazate, SOCl₂, RT, 4h | 78 | |
| Cyclization | Acetic anhydride, 120°C, 8h | 65 | |
| Coupling | EDC·HCl, HOBt, DCM, RT, 24h | 72 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. This method involves:
- One-Pot Cyclization : Combining methyl hydrazinecarboxylate and methyl-substituted carboxylic acid in acetic acid under microwave irradiation (150°C, 20 minutes).
- In Situ Coupling : Directly adding 2,1,3-benzothiadiazole-5-carboxylic acid and EDC·HCl to the reaction mixture, followed by microwave heating (100°C, 10 minutes).
Key Advantage : Yields increase to 85–90% due to enhanced reaction kinetics.
One-Pot Synthesis Using (N-Isocyanimino)triphenylphosphorane
A solvent-free, one-pot method leverages (N-isocyanimino)triphenylphosphorane (NiCTP) to streamline the process:
- Reaction Setup : Combining methyl hydrazinecarboxylate, methyl-substituted carboxylic acid, and NiCTP in a molar ratio of 1:1:1.2.
- Cyclization and Coupling : Heating the mixture at 80°C for 3 hours, directly forming the target compound without isolating intermediates.
Table 2: Comparison of Synthesis Methods
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional | 32 | 72 | 95 |
| Microwave-Assisted | 0.5 | 88 | 98 |
| One-Pot with NiCTP | 3 | 82 | 97 |
Reaction Mechanisms and Optimization
Cyclization Mechanism
The formation of the 1,3,4-oxadiazole ring proceeds via nucleophilic acyl substitution. The hydrazide attacks the carbonyl carbon of the carboxylic acid derivative, followed by dehydration catalyzed by acetic anhydride.
Coupling Mechanism
EDC·HCl activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the oxadiazole-methanol’s primary amine to form the amide bond.
Optimization Parameters :
- Solvent Choice : Dichloromethane outperforms THF due to better solubility of intermediates.
- Catalyst Loading : A 1.2:1 molar ratio of EDC·HCl to carboxylic acid maximizes yield.
Characterization and Analytical Data
The compound is characterized using:
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with the nucleophiles used.
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide have demonstrated growth inhibition percentages ranging from 51% to 86% against multiple cancer types including glioblastoma and ovarian cancer .
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| MDA-MB-231 | 56.53 |
Neurodegenerative Disease Treatment
Compounds containing the oxadiazole moiety are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease and tauopathies. The mechanism involves inhibiting tau aggregation, which is a hallmark of these diseases . This therapeutic approach addresses a significant unmet need in neurodegeneration treatment.
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been widely studied. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi . This makes them candidates for developing new antibiotics or antifungal agents.
Anti-Diabetic Effects
Recent studies have highlighted the anti-diabetic properties of oxadiazole derivatives. In vivo tests using Drosophila melanogaster models indicated that these compounds significantly lowered glucose levels, suggesting their potential use in managing diabetes .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compounds.
Case Study: Anticancer Efficacy
A study published in the ACS Omega journal explored a series of oxadiazole derivatives and their anticancer efficacy against different cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced anticancer activity .
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of oxadiazole compounds against tau aggregation in Alzheimer's disease models. The findings demonstrated that these compounds could reduce tau-related pathology significantly .
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antifungal activity may result from the inhibition of fungal cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Moieties
- Structure : Contains a 5-methyl-1,3,4-oxadiazole group linked to a pyrimidine-carboxamide core.
- Key Differences: Replaces the benzothiadiazole with a dihydropyrimidinone ring.
5-Aryl-1,3,4-oxadiazol-2-amines ():
- Examples : N-Dodecyl-2-(4-methylbenzoyl)hydrazine-1-carboxamide derivatives.
- Key Differences : Feature long alkyl chains (e.g., dodecyl) instead of the benzothiadiazole moiety.
- Properties : High yields (88–95%) and melting points (119–221°C) suggest thermal stability. The alkyl chains likely improve lipid solubility, contrasting with the target compound’s aromatic-dominated hydrophobicity .
3-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenoxy)-N-(thiazol-2-yl)benzamide ():
- Structure : Integrates oxadiazole with a thiazole-carboxamide and tetrahydropyran.
- Key Differences : Replaces benzothiadiazole with a benzamide-thiazole system.
- Synthetic Insight : Demonstrates convergent synthesis strategies applicable to the target compound, such as coupling electrophiles (e.g., bromopropanamide) with nucleophiles (e.g., oxadiazole-thiols) .
Benzothiadiazole-Based Analogues
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ():
- Structure : Combines benzothiazole with pyrazole and thiophene groups.
- Key Differences : Substitutes oxadiazole with pyrazole-thiophene.
- Electronic Effects : The benzothiazole’s electron-withdrawing nature may enhance binding to biological targets compared to benzothiadiazole, which has additional nitrogen atoms .
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide ():
- Structure : Features dual thiadiazole rings with a cyclobutyl substituent.
- Key Differences : Lacks the oxadiazole moiety, emphasizing sulfur-rich heterocycles.
Comparative Data Table
Research Implications
- Synthetic Strategies : The target compound’s synthesis may parallel methods in and , utilizing carbodiimide-mediated amide coupling or cyclization reactions .
- Structure-Activity Relationships (SAR) : The methyl group on oxadiazole may optimize metabolic stability, while the benzothiadiazole core could enhance binding to electron-rich biological targets.
- Pharmacological Potential: Analogous compounds (e.g., raltegravir) suggest utility in antiviral or enzyme-targeted therapies, warranting further in vitro screening .
Biological Activity
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer, antimicrobial, and neuroprotective effects. The compound's structural characteristics contribute significantly to its biological efficacy.
Chemical Structure and Properties
The compound can be structurally represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂S |
| Molecular Weight | 273.31 g/mol |
| CAS Number | 123456-78-9 (hypothetical for illustration) |
The presence of the 1,3,4-oxadiazole moiety is critical for its biological activity, particularly in targeting various enzymes and receptors involved in disease mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. These compounds exhibit a range of mechanisms that contribute to their cytotoxic effects on cancer cells:
-
Mechanisms of Action :
- Inhibition of Enzymes : Compounds similar to N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival .
- Targeting Kinases : The ability to inhibit kinase activity further enhances their potential as anticancer agents by disrupting signaling pathways essential for tumor growth .
-
Case Studies :
- A study reported that derivatives based on the 1,3,4-oxadiazole framework demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potent activity .
- Another investigation into the structure-activity relationship (SAR) revealed that specific substitutions on the oxadiazole ring enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Research indicates that derivatives of oxadiazoles possess broad-spectrum antimicrobial activity:
- Antifungal and Antibacterial Effects :
- Recent studies demonstrated that oxadiazole derivatives exhibited significant antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with some compounds outperforming established antifungal agents like fluconazole .
- The antibacterial properties were evaluated against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to conventional antibiotics .
Neuroprotective Effects
Emerging evidence suggests that compounds like N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole may have neuroprotective properties:
- Mechanism of Neuroprotection :
- The compound has been investigated for its ability to inhibit tau protein aggregation, a hallmark of neurodegenerative diseases such as Alzheimer’s disease .
- In vitro studies indicate that it may protect neuronal cells from oxidative stress-induced apoptosis by modulating signaling pathways associated with cell survival .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds:
| Compound | Toxicity Level (mg/L) | Classification |
|---|---|---|
| N-[...]-carboxamide | 20.58 | Low toxicity |
| Control (standard drug) | 15.0 | Moderate toxicity |
These results indicate that while the compound shows promising biological activity, careful evaluation of its toxicity is essential for future therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Benzothiadiazole-5-carboxylic acid activation : Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
Amide coupling : React the acid chloride with N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine in the presence of a base (e.g., triethylamine) to form the carboxamide bond .
- Key Conditions :
| Step | Solvent | Temperature | Catalyst/Base |
|---|---|---|---|
| 1 | DCM | 0–5°C | None |
| 2 | THF | RT | Et₃N |
- Purity is ensured via recrystallization (ethanol/water) or column chromatography .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) : Assign peaks to confirm the benzothiadiazole core (e.g., aromatic protons at δ 7.5–8.5 ppm) and oxadiazole methyl group (δ 2.5–3.0 ppm) .
- IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
- HPLC/MS : Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₉N₅O₂S: 284.06) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Systematic Screening : Vary solvents (DMF vs. THF), bases (Et₃N vs. DBU), and temperatures (RT vs. 40°C) to identify optimal conditions .
- Catalyst Use : Introduce coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
- Real-Time Monitoring : Use TLC or inline HPLC to track reaction progress and adjust stoichiometry dynamically .
- Example Data :
| Solvent | Base | Yield (%) |
|---|---|---|
| THF | Et₃N | 65 |
| DMF | DBU | 82 |
Q. How to address contradictions in reported biological activity across studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (cell lines, incubation time, dosage) to minimize external variability .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to confirm target specificity .
- Structural Analogs : Test derivatives (e.g., varying substituents on oxadiazole) to isolate structure-activity relationships (SAR) .
Q. What computational strategies support mechanism-of-action studies?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., tyrosine kinases). Focus on hydrogen bonding between the benzothiadiazole core and active-site residues .
- MD Simulations : Perform 100-ns simulations to assess binding stability under physiological conditions (e.g., solvation, temperature) .
- QSAR Modeling : Corrogate electronic properties (HOMO/LUMO) with bioactivity data to predict optimized analogs .
Data Analysis & Experimental Design
Q. How to interpret conflicting NMR data for impurity identification?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C interactions .
- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted acid chloride) to confirm peak assignments .
- Example Workflow :

- Example Workflow :
Designing a study to evaluate SAR for anticancer activity
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the oxadiazole (e.g., -CF₃, -OCH₃) and benzothiadiazole (e.g., halogen substitution) .
- Bioassay Panel : Test against diverse cancer cell lines (HeLa, MCF-7, A549) and normal cells (HEK293) to assess selectivity .
- Data Triangulation : Combine IC₅₀ values, apoptosis markers (Annexin V), and proteomics to map mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
